molecular formula C18H24N2O B6629253 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide

Cat. No.: B6629253
M. Wt: 284.4 g/mol
InChI Key: SADNTZUXJJIGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound combines the structural features of indole with a cyclopentane carboxamide, potentially enhancing its pharmacological profile.

Preparation Methods

The synthesis of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions include substituted indoles, carboxylic acids, and reduced amides.

Scientific Research Applications

1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide include:

The uniqueness of this compound lies in its specific structural combination of an indole moiety with a cyclopentane carboxamide, which may confer distinct pharmacological properties compared to other indole derivatives.

Properties

IUPAC Name

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-18(10-5-6-11-18)17(21)19-12-9-14-13-20-16-8-4-3-7-15(14)16/h3-4,7-8,13,20H,2,5-6,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADNTZUXJJIGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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